Boc-NH-ethyl-SS-propionic acid
Overview
Description
Boc-NH-ethyl-SS-propionic acid is a cleavable PEG linker . PEG linkers may be useful in the development of antibody-drug conjugates .
Synthesis Analysis
The terminal carboxylic acid group of Boc-NH-ethyl-SS-propionic acid can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds . The boc protecting group can be removed under acidic conditions to release the free amine for further reaction .Molecular Structure Analysis
The molecular formula of Boc-NH-ethyl-SS-propionic acid is C10H19NO4S2 . The exact mass is 281.08 and the molecular weight is 281.390 . The elemental analysis shows that it contains C, 42.69; H, 6.81; N, 4.98; O, 22.74; S, 22.79 .Chemical Reactions Analysis
Boc-NH-ethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The terminal carboxylic acid group can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds .Physical And Chemical Properties Analysis
The molecular weight of Boc-NH-ethyl-SS-propionic acid is 281.39 . It appears as a solid and its color is white to off-white . It is stored at 4°C under nitrogen . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Atmospheric Chemistry and Environmental Implications
Boc-NH-ethyl-SS-propionic acid has been studied in the context of atmospheric chemistry, particularly in relation to its role as a model for fatty acid ethyl esters used in first-generation biodiesel. Research into the atmospheric chemistry of related compounds, such as ethyl propionate, has revealed details about their behavior under various conditions, including the rate constants for reactions with chlorine and hydroxyl radicals. Such studies contribute to our understanding of the environmental implications and behavior of similar compounds in the atmosphere (Andersen et al., 2012).
Bioreducible Poly(amido amine)s and Gene Delivery
In the field of gene delivery, Boc-NH-ethyl-SS-propionic acid-related compounds have been explored for their potential in creating bioreducible poly(amido amine)s with oligoamine side chains. These compounds exhibit strong DNA condensation capabilities and have been shown to influence transfection efficiency and toxicity profile in gene delivery, offering insights into the development of non-viral vectors for such purposes (Lin et al., 2008).
Emulsifying Properties in Food Systems
Research has also been conducted on the emulsifying properties of compounds related to Boc-NH-ethyl-SS-propionic acid, such as phytosteryl amino acid ester hydrochlorides, which were produced through a two-step method involving esterification with BOC amino acid. The findings from these studies indicate enhanced emulsifying properties, which could favor wide application in food systems (Jia et al., 2019).
Nanopowder and Thin Film Development
A novel sol-gel route utilizing related compounds, such as propionic acid and ethyl alcohol mixtures, has been applied for the development of rare-earth aluminum borate nanopowders and transparent thin films. This approach, which explores the chelating properties of propionic acid, could pave the way for applications in integrated optical systems due to the materials' stability and homogeneity (Maia et al., 2007).
Catalysis and Synthetic Applications
Compounds similar to Boc-NH-ethyl-SS-propionic acid have been utilized as catalysts and reagents in various synthetic applications. For instance, boronic acids, which share some functional group similarities, have been used in diverse areas of research, including sensing applications, biological labeling, and the development of therapeutics. Their unique interactions and functional capabilities make them valuable in a wide range of chemical processes (Lacina et al., 2014).
Future Directions
properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJZYVBXQKYUFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154476 | |
Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-NH-ethyl-SS-propionic acid | |
CAS RN |
485800-27-9 | |
Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485800-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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